molecular formula C10H9N3 B1349383 4-Phenylpyrimidin-2-amine CAS No. 2305-87-5

4-Phenylpyrimidin-2-amine

Cat. No.: B1349383
CAS No.: 2305-87-5
M. Wt: 171.2 g/mol
InChI Key: DMEGQEWPMXDRMO-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-2-amine (CAS 2305-87-5, C₁₀H₉N₃, molecular weight 171.20 g/mol) is a pyrimidine derivative featuring a phenyl substituent at the 4-position and an amine group at the 2-position. It is synthesized via a one-pot reaction involving enaminone derivatives and guanidine hydrochloride in n-butanol, yielding an 87% product as a white solid with a melting point of 160–161°C . Key spectroscopic characteristics include IR absorption bands at 3302 cm⁻¹ (N–H stretch) and 1551 cm⁻¹ (C=N/C=C stretch), confirming its structural identity .

Properties

IUPAC Name

4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGQEWPMXDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344678
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-87-5
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-phenylpyrimidine
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Preparation Methods

Classical Condensation Method Using Guanidine Hydrochloride and α,β-Unsaturated Ketones

One of the most established methods for synthesizing 4-Phenylpyrimidin-2-amine involves the condensation of guanidine hydrochloride with α,β-unsaturated ketones such as 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This reaction typically proceeds in methanol with sodium methoxide as a base at moderate temperatures (~70 °C) for about 12 hours.

  • Procedure :

    • React 1 equivalent of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one with 4 equivalents of guanidine hydrochloride and 2 equivalents of sodium methoxide in methanol.
    • Stir the mixture at 70 °C for 12 hours.
    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
    • Filter and purify the white solid product by recrystallization or chromatography.
  • Advantages :

    • Mild reaction conditions.
    • High yield and purity.
    • Environmentally safer compared to harsher reagents.
    • Cost-effective and scalable for industrial applications.
  • Characterization : The product is typically confirmed by melting point determination, IR spectroscopy, 1H and 13C NMR, and mass spectrometry.

Parameter Details
Starting materials 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, guanidine hydrochloride, sodium methoxide
Solvent Methanol
Temperature 70 °C
Reaction time 12 hours
Product appearance White solid
Yield High (exact yield varies by study)
Purification Filtration, recrystallization, chromatography

This method was reported with detailed experimental conditions and analytical data in a 2021 study emphasizing its efficiency and environmental benefits.

Multicomponent Reactions Catalyzed by Lewis Acids or Metal Nanoparticles

Recent advances have introduced multicomponent synthetic routes for pyrimidine derivatives, including this compound, using catalysts such as zinc chloride or magnetic nanoparticles (e.g., MgFe2O4).

  • Typical Reaction :

    • A three-component coupling involving amidines, ketones, and aldehydes under Lewis acid catalysis (e.g., ZnCl2) or nanoparticle catalysis.
    • The reaction proceeds under mild heating or room temperature conditions, often in ethanol or other green solvents.
  • Catalyst Preparation :

    • For example, MgFe2O4 nanoparticles are synthesized via a combustion technique involving metal nitrates, sucrose, and nitric acid, followed by calcination at 600 °C.
  • Advantages :

    • High catalytic efficiency and recyclability (magnetic separation).
    • Reduced reaction times (e.g., 200 minutes).
    • High yields (up to 86% for related bis-pyrimidine compounds).
    • Environmentally friendly and sustainable.
  • Example Data :

    • A bis(this compound) derivative was synthesized with 86% yield using MgFe2O4 nanoparticles as catalyst.
Catalyst Reaction Time Yield (%) Solvent Temperature Notes
MgFe2O4 nanoparticles 200 min 86 Ethyl acetate/hexane Reflux or mild heating Catalyst easily separated magnetically

This approach is notable for its green chemistry credentials and potential for scale-up.

Synthesis via Amidines and Chalcones

Another synthetic route involves the reaction of amidines with chalcones to form this compound derivatives.

  • Procedure :

    • Chalcones (α,β-unsaturated ketones) are reacted with amidines under controlled conditions, sometimes catalyzed by bases or metal catalysts.
    • Yields reported are moderate (~45%) with purification by recrystallization.
  • Example :

    • Synthesis of 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine from chalcone precursors with 45% yield.
  • Advantages :

    • Allows structural diversity by varying chalcone substituents.
    • Useful for photophysical and biological studies.
Starting Materials Catalyst/Base Yield (%) Solvent Temperature Reaction Time
Chalcone + amidine Base or metal catalyst ~45 Varies Moderate Several hours

This method is valuable for synthesizing substituted derivatives for further functional studies.

Other Synthetic Approaches and Notes

  • Oxidative C–N Bond Formation : Base-facilitated oxidative coupling methods have been reported for pyrimidine synthesis, enabling polysubstituted derivatives.

  • Multicomponent Annulation : Copper-catalyzed [3+3] annulation of amidines with saturated ketones offers an alternative route to pyrimidine cores.

  • Mitsunobu Coupling : Used for functionalizing pyrimidine derivatives but less common for direct synthesis of this compound.

  • Purification and Characterization : Products are typically purified by recrystallization or column chromatography using solvent systems such as ethyl acetate/hexane or methanol/methylene dichloride. Characterization includes melting point, IR, NMR (1H and 13C), and mass spectrometry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages References
Guanidine Hydrochloride + α,β-unsaturated ketone Methanol, sodium methoxide, 70 °C, 12 h High Mild, cost-effective, scalable
Multicomponent with Metal Nanoparticles (MgFe2O4) Amidines, ketones, ZnCl2 or MgFe2O4 catalyst, reflux Up to 86% Green, recyclable catalyst
Amidines + Chalcones Base or metal catalyst, moderate temperature Moderate (~45%) Structural diversity
Oxidative C–N Bond Formation Base-facilitated, oxidative conditions Variable Polysubstituted derivatives

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpyrimidin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as cyclin-dependent kinases (CDKs) and deubiquitinases (USP1/UAF1).

    Pathways Involved: The compound inhibits the activity of these enzymes, leading to the disruption of cell cycle progression and DNA damage response pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-phenylpyrimidin-2-amine with three related compounds:

Compound Name Molecular Weight (g/mol) logP Water Solubility (mg/L) Melting Point (°C)
This compound 171.20 1.55 Not reported 160–161
4-(Pyridin-4-yl)pyrimidin-2-amine 172.19 1.31 815.63 125.8
2-Fluoro-N,N-dimethylpyrimidin-5-amine 141.15 0.91 3859.2 Not reported
2-Methyl-5-phenyl-1H-pyrrole 157.21 2.73 Not reported Not reported

Key Observations :

  • Lipophilicity : this compound (logP 1.55) is less lipophilic than 2-methyl-5-phenyl-1H-pyrrole (logP 2.73) but more so than 4-(pyridin-4-yl)pyrimidin-2-amine (logP 1.31). This suggests moderate membrane permeability for drug delivery .
  • Water Solubility: The fluorinated derivative 2-fluoro-N,N-dimethylpyrimidin-5-amine exhibits significantly higher solubility (3859.2 mg/L), likely due to its polar fluorine and dimethylamino groups, whereas this compound’s solubility remains unquantified but is presumed lower due to aromatic stacking .

Biological Activity

4-Phenylpyrimidin-2-amine, a compound with the molecular formula C10H9N3C_{10}H_9N_3, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Inhibition of Kinases
this compound derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. Molecular modeling studies indicate that these compounds can selectively target these kinases, potentially leading to reduced cancer cell proliferation by modulating cell cycle regulation .

Antiparasitic Activity
Research has demonstrated that this compound exhibits antitrypanosomal and antiplasmodial activities, making it a candidate for treating diseases such as sleeping sickness and malaria. The compound interferes with the life cycles of the parasites Trypanosoma brucei and Plasmodium falciparum by disrupting essential biochemical pathways .

Cellular Effects
The compound influences various cellular processes, including gene expression and cellular metabolism. For instance, it has shown potential in inhibiting the proliferation of certain cancer cells by interfering with signaling pathways that regulate cell growth .

Metabolic Pathways
this compound is involved in several metabolic pathways, inhibiting enzymes crucial for nucleotide biosynthesis. This inhibition can lead to decreased availability of nucleotides necessary for DNA and RNA synthesis, thereby affecting cell proliferation .

Table 1: Summary of Biological Activities

Activity Target Effect References
CDK InhibitionCDK2, CDK4Reduced cancer cell proliferation
AntitrypanosomalTrypanosoma bruceiInhibition of parasite life cycle
AntiplasmodialPlasmodium falciparumInhibition of malaria parasite growth
GPR119 AgonismGPR119 receptorImproved glucose tolerance in diabetic models
EGFR TargetingEGFRInduced apoptosis in cancer cells

Case Study: GPR119 Agonism

A study evaluated novel derivatives of 4-amino-2-phenylpyrimidine as GPR119 agonists. One advanced analog demonstrated significant improvement in glucose tolerance in diabetic mice, indicating potential for diabetes management .

Case Study: EGFR Targeting

In another investigation, derivatives targeting the epidermal growth factor receptor (EGFR) showed enhanced anti-cancer activity. The study highlighted the compound's ability to induce early apoptotic cell death in cholangiocarcinoma cells when combined with existing therapies .

Q & A

Q. What are the common synthetic routes for 4-Phenylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?

A typical synthesis involves condensation of (E)-1-arylprop-2-en-1-ones with guanidine derivatives. For example, refluxing (E)-1-(substituted phenyl)-3-arylprop-2-en-1-ones with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide in water, yields pyrimidin-2-amine derivatives . Optimization strategies include:

  • Solvent selection : Ethanol is preferred due to its polarity and reflux temperature.
  • Catalyst/base : LiOH enhances cyclization efficiency.
  • Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) improves purity .
    Yield improvements (up to 24%) are achieved by controlling the addition rate of the base and extending reflux duration to 4–6 hours .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the pyrimidine ring protons resonate at δ 6.8–8.5 ppm, while aromatic protons appear as multiplet signals .
    • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 245.9 [M+H]⁺ for brominated analogs) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters. Key metrics include R-factor (<0.04) and mean σ(C–C) bond length deviations (e.g., 0.003 Å) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform its supramolecular assembly?

Hydrogen bonding governs molecular packing. Graph-set analysis (e.g., Etter’s formalism) identifies motifs like N–H···N interactions between pyrimidine amines and aromatic rings. For example:

  • Dimer formation : N–H donors from the 2-amine group bond with pyrimidine N-acceptors, creating R₂²(8) motifs .
  • Packing stability : These interactions stabilize crystal lattices, as seen in 4-Methyl-6-phenylpyrimidin-2-amine (space group P2₁/c) . Computational tools (e.g., Mercury CSD) validate these patterns for predictive crystal engineering.

Q. What methodologies resolve contradictions in spectral data during characterization of this compound derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR shifts or elemental analysis) require:

  • Cross-validation : Compare experimental ¹³C NMR with DFT-calculated shifts (software: Gaussian, ORCA).
  • Elemental analysis : Verify %C/H/N within ±0.3% of theoretical values .
  • Alternative techniques : Use SC-XRD to resolve ambiguous proton assignments, as demonstrated for 6-methyl-2-phenylpyrimidine derivatives .

Q. How are structure-activity relationships (SARs) of this compound derivatives analyzed in drug discovery?

  • In vitro assays : Test derivatives (e.g., CDK inhibitors) for IC₅₀ values using kinase activity assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., interactions with CDK2 ATP-binding pockets) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups enhance inhibitory potency) .

Methodological Notes

  • Synthesis : Prioritize guanidine nitrate over HCl salts to avoid side reactions .
  • Crystallography : Use SHELXTL for high-resolution refinement; twinned data require TWIN/BASF commands .
  • Data interpretation : Address spectral outliers by re-examining reaction purity or solvent effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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